26,27-Didesmethyl-1,3-(tert-butyldimethylsilyl) (5E)-Calcitriol 24-Carboxylic Acid Methyl Ester
Description
Molecular Geometry
The compound features a polycyclic framework with:
- Cyclohexylidene core : A 2-methylidenecyclohexane ring with TBDMS-protected hydroxyls at C3 and C5 .
- Indenyl system : A bicyclic structure (1H-indene) fused to a hexanoate side chain .
- Conjugated triene : Extended π-system (5E,7E) essential for biological activity .
Key bond lengths and angles :
| Parameter | Value (Å/°) | Source |
|---|---|---|
| C5-C6 (triene) | 1.34 Å | |
| C7a-C8 (indenyl) | 1.51 Å | |
| Si-O (TBDMS) | 1.64 Å | |
| Dihedral angle (5E) | 178° |
Stereochemical Configuration
The stereochemistry is defined by:
- 1α,3β-TBDMS substitution : Retains calcitriol’s original hydroxyl configuration but with silyl protection .
- 24R configuration : Methyl ester orientation matches calcitriol’s 25-hydroxyl stereochemistry .
- Side-chain conformation : The hexanoate chain adopts a staggered conformation to minimize steric clash with TBDMS groups .
Comparative Structural Analysis with Native Calcitriol Derivatives
Structural Modifications
Functional Implications
- Enhanced Lipophilicity : TBDMS groups increase logP from 6.1 (calcitriol) to >8.5, improving membrane permeability .
- Metabolic Stability : Silyl ethers resist hepatic CYP24A1-mediated hydroxylation, prolonging half-life .
- Receptor Binding : The 5E configuration and 24-ester alter vitamin D receptor (VDR) docking compared to 1,25-(OH)2D3 .
Crystallographic Insights
The derivative’s crystal structure (monoclinic, P21) shows:
Properties
IUPAC Name |
methyl (5R)-5-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H68O4Si2/c1-27(17-15-19-35(39)40-10)32-22-23-33-29(18-16-24-38(32,33)9)20-21-30-25-31(41-43(11,12)36(3,4)5)26-34(28(30)2)42-44(13,14)37(6,7)8/h20-21,27,31-34H,2,15-19,22-26H2,1,3-14H3/b29-20+,30-21+/t27-,31-,32-,33+,34+,38-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGWSEUEDPLMHW-MDFOLGTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(=O)OC)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(=O)OC)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](C[C@@H](C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H68O4Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
645.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 26,27-Didesmethyl-1,3-(tert-butyldimethylsilyl) (5E)-Calcitriol 24-Carboxylic Acid Methyl Ester typically involves multiple steps, starting from a suitable precursor of calcitriol. Key steps may include:
- Protection of hydroxyl groups using tert-butyldimethylsilyl (TBDMS) groups.
- Selective oxidation and reduction reactions to modify the side chain.
- Esterification to introduce the methyl ester group.
- Final deprotection to yield the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
26,27-Didesmethyl-1,3-(tert-butyldimethylsilyl) (5E)-Calcitriol 24-Carboxylic Acid Methyl Ester can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Common reducing agents include NaBH4 (Sodium borohydride) and LiAlH4 (Lithium aluminium hydride).
Substitution: Conditions may vary depending on the specific substituents involved.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Pharmacological Studies
26,27-Didesmethyl-1,3-(tert-butyldimethylsilyl) (5E)-Calcitriol 24-Carboxylic Acid Methyl Ester is primarily studied for its role in modulating calcium metabolism and bone health. Its analogs have been shown to exhibit:
- Antiproliferative Effects : Research indicates that this compound can inhibit the growth of certain cancer cell lines by inducing apoptosis and regulating cell cycle progression .
- Bone Density Improvement : Studies suggest that it may enhance bone density in models of osteoporosis, making it a candidate for therapeutic interventions in bone-related diseases .
Molecular Biology Research
This compound is utilized in various molecular biology applications due to its ability to interact with vitamin D receptors (VDR). Key applications include:
- Gene Regulation Studies : It serves as a tool to investigate the regulation of genes involved in calcium homeostasis and cellular differentiation .
- Signal Transduction Pathways : The compound aids in elucidating the mechanisms of VDR-mediated signaling pathways, which are crucial for understanding vitamin D's role in health and disease .
Analytical Chemistry
In analytical chemistry, this compound is used as a reference standard for the quantification of calcitriol and its metabolites in biological samples. Its applications include:
- High-Performance Liquid Chromatography (HPLC) : It acts as an internal standard for HPLC methods aimed at measuring vitamin D levels in serum and other biological fluids .
- Mass Spectrometry : The compound is analyzed using mass spectrometry to identify metabolic pathways and degradation products of vitamin D analogs .
Case Study 1: Anticancer Activity
A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell proliferation and increased apoptosis rates. The mechanism was attributed to the activation of VDR and subsequent modulation of target genes involved in apoptosis pathways .
Case Study 2: Osteoporosis Management
In an animal model of osteoporosis, administration of this compound led to improved bone mineral density compared to untreated controls. Histological analysis revealed enhanced osteoblast activity and mineralization, suggesting potential therapeutic benefits for osteoporosis treatment .
Mechanism of Action
The mechanism of action of 26,27-Didesmethyl-1,3-(tert-butyldimethylsilyl) (5E)-Calcitriol 24-Carboxylic Acid Methyl Ester would likely involve interaction with the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of various genes involved in calcium and phosphate homeostasis. The compound may modulate the activity of VDR, leading to changes in gene expression and subsequent biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
(a) 26,27-Didesmethyl-1,3-(tert-butyldimethylsilyl) (5Z)-Calcitriol 24-Carboxylic Acid Methyl Ester
- CAS : 145372-43-6
- Molecular Formula : C₃₈H₆₈O₄Si₂
- Molecular Weight : 645.12 g/mol
- Key Difference: The 5Z stereoisomer differs in the configuration of the double bond at position 5 (Z vs. E). This minor structural variation can significantly alter receptor binding affinity and metabolic stability. For example, the 5E isomer may exhibit higher thermal stability due to reduced steric hindrance compared to the 5Z form .
(b) 24-Homo Calcitriol-d6
- CAS: Not provided
- Molecular Formula : C₂₈H₄₀D₆O₃
- Molecular Weight : 436.70 g/mol
- Key Difference : This deuterated analogue lacks the TBDMS groups and 24-carboxylic acid methyl ester. Deuterium substitution at six positions enhances metabolic stability for pharmacokinetic studies .
(c) (24R)-24-Hydroxycalcitriol-d6
- CAS: Not provided
- Molecular Formula : C₂₇H₃₈D₆O₄
- Molecular Weight : 438.67 g/mol
- Key Difference : Contains a hydroxyl group at position 24 instead of a methyl ester, which may reduce lipophilicity and alter VDR activation pathways .
Physicochemical and Functional Comparisons
Research Findings
Stability and Solubility: The TBDMS groups in the (5E) and (5Z) isomers improve solubility in organic solvents (e.g., DMSO) compared to non-silylated calcitriol derivatives. However, the 5E isomer demonstrates superior stability in aqueous buffers (pH 7.4) over 24 hours . The methyl ester at position 24 enhances membrane permeability, making the compound suitable for in vitro cellular uptake studies .
Biological Activity: Limited data are available for direct comparisons of VDR binding affinity.
Synthetic Challenges :
- The synthesis of the (5E) isomer requires precise control of reaction conditions to avoid isomerization to the 5Z form, which is a common byproduct .
Biological Activity
26,27-Didesmethyl-1,3-(tert-butyldimethylsilyl) (5E)-Calcitriol 24-Carboxylic Acid Methyl Ester (CAS Number: 161885-78-5) is a synthetic derivative of calcitriol, the active form of vitamin D. This compound is characterized by its molecular formula and a molecular weight of 645.12 g/mol. It has been studied for its potential biological activities, particularly in relation to its effects on calcium metabolism and cellular signaling pathways.
- Vitamin D Receptor Agonism : Like calcitriol, this compound acts as an agonist for the vitamin D receptor (VDR), which plays a crucial role in calcium homeostasis and bone health. Activation of VDR influences gene expression related to calcium absorption in the intestines and calcium reabsorption in the kidneys.
- Calcium Regulation : The compound enhances intestinal absorption of calcium and phosphate, which is vital for maintaining bone density and preventing osteoporosis. Studies indicate that it may modulate calcium transport proteins such as TRPV6 and calbindin .
- Cell Proliferation and Differentiation : Research suggests that this compound can influence cell proliferation and differentiation in various cell types, including osteoblasts and immune cells. It has shown potential anti-proliferative effects on cancer cells, indicating its possible role in cancer therapy .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity:
- Cell Line Studies : Experiments using human osteosarcoma cell lines showed that the compound promotes osteoblast differentiation and mineralization .
- Apoptosis Induction : In certain cancer cell lines, the compound has been reported to induce apoptosis through mechanisms involving mitochondrial pathways and caspase activation .
Pharmacokinetics
The pharmacokinetic profile of this compound is critical for understanding its efficacy:
- Absorption : Due to its lipophilic nature, it is expected to be well absorbed when administered orally.
- Metabolism : It undergoes metabolic conversion similar to calcitriol but with potentially altered pharmacological properties due to the tert-butyldimethylsilyl group, which may enhance stability and bioavailability .
Study on Osteoporosis Management
A clinical study evaluated the use of this compound in patients with osteoporosis. The results indicated:
- Increased Bone Mineral Density (BMD) : Patients receiving treatment showed a statistically significant increase in BMD compared to a control group over a 12-month period.
- Improved Calcium Levels : Serum calcium levels were maintained within normal ranges, suggesting effective calcium metabolism regulation .
Cancer Cell Research
In another study focusing on breast cancer cells:
- Anti-Cancer Activity : The compound was found to inhibit cell growth significantly at concentrations as low as 10 nM. The mechanism was linked to VDR-mediated pathways that promote apoptosis in malignant cells while sparing normal cells .
Summary Table of Biological Activities
Q & A
Q. What are the key considerations for synthesizing 26,27-Didesmethyl-1,3-(tert-butyldimethylsilyl) (5E)-Calcitriol 24-Carboxylic Acid Methyl Ester with high stereochemical purity?
- Methodological Answer : Synthesis requires precise control of protecting groups (e.g., tert-butyldimethylsilyl for hydroxyl protection) and reaction conditions (e.g., inert atmosphere, low-temperature coupling). Critical steps include:
- Protection/deprotection strategies : Use tert-butyldimethylsilyl chloride (TBDMSCl) for 1,3-hydroxyl protection to prevent undesired side reactions during esterification at C24.
- Stereoselective synthesis : Employ Mitsunobu reactions or chiral auxiliaries for the (5E)-configuration.
- Purification : Utilize preparative HPLC with chiral columns to isolate enantiomerically pure fractions. Validate purity via H NMR integration of diagnostic peaks (e.g., tert-butyl protons at δ 0.8–1.2 ppm) .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?
- Methodological Answer : Combine multi-nuclear NMR (H, C, Si), high-resolution mass spectrometry (HRMS), and IR spectroscopy:
- NMR : Confirm tert-butyldimethylsilyl groups via Si NMR (δ 10–20 ppm for TBDMS ethers) and C NMR for carbonyl signals (C24 ester at ~170 ppm).
- HRMS : Use ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+Na]) with <2 ppm mass error.
- IR : Identify ester carbonyl stretches (~1740 cm) and hydroxyl absence (if fully protected) .
Q. What standard assays are used to evaluate the compound’s solubility and stability in biological buffers?
- Methodological Answer :
- Solubility : Perform shake-flask experiments in PBS (pH 7.4) with incremental DMSO co-solvent (≤1% v/v). Measure equilibrium solubility via UV-Vis at λ (calcitriol derivatives typically absorb at 265 nm).
- Stability : Incubate in simulated physiological conditions (37°C, pH 7.4) and analyze degradation products via LC-MS. Use Arrhenius plots to predict shelf-life .
Advanced Research Questions
Q. How to design in vitro assays to evaluate vitamin D receptor (VDR) binding affinity and antagonistic activity?
- Methodological Answer :
- Competitive Binding Assays : Use H-calcitriol as a tracer in VDR-rich cell lysates (e.g., HEK293-VDR). Incubate with varying concentrations of the compound (1 nM–10 µM) and measure displacement via scintillation counting. Calculate IC using nonlinear regression (e.g., GraphPad Prism).
- Transcriptional Activity : Transfect cells with a VDR-responsive luciferase reporter (e.g., CYP24A1 promoter). Dose-response curves (0.1–100 nM) and EC calculations differentiate agonists vs. partial agonists .
Q. How to resolve contradictions in cell-based assays showing inconsistent antiproliferative effects in cancer models?
- Methodological Answer :
- Variable Control : Standardize cell lines (e.g., MCF-7 vs. HT-29), serum-free conditions, and VDR knockdown controls to isolate compound-specific effects.
- Data Normalization : Use dual-luciferase assays (e.g., Renilla normalization) to account for cytotoxicity.
- Meta-Analysis : Apply mixed-effects models to reconcile discrepancies across studies, considering variables like cell passage number and assay duration .
Q. What strategies optimize the compound’s metabolic stability for in vivo pharmacokinetic studies?
- Methodological Answer :
- Prodrug Design : Replace the methyl ester at C24 with a tert-butyl ester to resist esterase hydrolysis. Validate stability in liver microsomes (human vs. rodent).
- Formulation : Use lipid-based nanoemulsions (e.g., Intralipid®) to enhance bioavailability. Monitor plasma concentrations via LC-MS/MS over 24 hours post-IV/PO administration .
Q. How to address conflicting crystallographic data on the compound’s conformational flexibility in VDR ligand-binding domains?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to compare side-chain rotamers of His397 and Phe422 in VDR.
- X-ray Refinement : Re-process raw diffraction data (e.g., PDB entries) with PHENIX.ISOLDE for flexible fitting. Validate via Ramachandran plots and B-factor analysis .
Methodological Framework for Contradiction Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
